molecular formula C12H5Cl5 B1196140 2,2',4,4',5-Pentachlorobiphenyl CAS No. 38380-01-7

2,2',4,4',5-Pentachlorobiphenyl

Cat. No.: B1196140
CAS No.: 38380-01-7
M. Wt: 326.4 g/mol
InChI Key: LMQJBFRGXHMNOX-UHFFFAOYSA-N
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Description

2,2’,4,4’,5-Pentachlorobiphenyl is one of the many polychlorinated biphenyls, a group of synthetic organic compounds with multiple chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because of their persistence in the environment and potential health hazards .

Biochemical Analysis

Biochemical Properties

2,2’,4,4’,5-Pentachlorobiphenyl plays a role in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in xenobiotic metabolism. It activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 gene . This activation leads to the metabolism of 2,2’,4,4’,5-Pentachlorobiphenyl into hydroxylated metabolites, which can further interact with other biomolecules. The compound also mediates toxic effects by binding to the aryl hydrocarbon receptor, influencing cell-cycle regulation and potentially playing a role in tissue development and maturation .

Cellular Effects

2,2’,4,4’,5-Pentachlorobiphenyl affects various cell types and cellular processes. It induces inflammatory responses in thyroid cells through the activation of the c-Jun N-terminal kinase pathway and the aryl hydrocarbon receptor-mediated pathway . This leads to the production of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha, and the disruption of sodium/iodide symporter expression . Additionally, 2,2’,4,4’,5-Pentachlorobiphenyl promotes autophagy in thyrocytes by increasing intracellular calcium concentration and activating store-operated calcium entry channels .

Molecular Mechanism

At the molecular level, 2,2’,4,4’,5-Pentachlorobiphenyl exerts its effects through several mechanisms. It binds to the aryl hydrocarbon receptor, leading to the activation of downstream genes such as cytochrome P450 1A1 . This binding results in the production of reactive oxygen species and subsequent oxidative stress. The compound also influences the Akt/Forkhead box protein O3a/sodium/iodide symporter signaling pathway, leading to thyroid dysfunction . Furthermore, 2,2’,4,4’,5-Pentachlorobiphenyl can induce autophagy through the death-associated protein kinase 2/protein kinase D/phosphatidylinositol 3-kinase pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,4’,5-Pentachlorobiphenyl change over time. Chronic exposure to the compound has been shown to cause long-term effects on cellular function, including alterations in gene expression and cellular metabolism . The stability of 2,2’,4,4’,5-Pentachlorobiphenyl in the environment contributes to its persistent effects, as it does not readily degrade and can accumulate in tissues over time .

Dosage Effects in Animal Models

The effects of 2,2’,4,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. Low doses of the compound have been associated with decreased serum levels of thyroid hormones and alterations in thyroid structure . Higher doses can lead to more severe toxic effects, including reproductive impairments and endocrine disruption . The compound’s toxicity is dose-dependent, with higher doses causing more pronounced adverse effects.

Metabolic Pathways

2,2’,4,4’,5-Pentachlorobiphenyl is metabolized primarily by cytochrome P450 enzymes. Human cytochrome P450 2B6 and rat cytochrome P450 2B1 metabolize the compound to 3-hydroxy-2,2’,4,4’,5-pentachlorobiphenyl, while rat cytochrome P450 1A1 metabolizes it to 4-hydroxy-2,3,3’,4’,5-pentachlorobiphenyl . These metabolites have different toxicological properties and can further interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 2,2’,4,4’,5-Pentachlorobiphenyl is transported and distributed through various mechanisms. It can bind to transport proteins and accumulate in lipid-rich tissues due to its lipophilicity . The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for different cellular compartments .

Subcellular Localization

2,2’,4,4’,5-Pentachlorobiphenyl localizes to specific subcellular compartments, affecting its activity and function. It can be found in the cell membrane and other lipid-rich organelles, where it interacts with membrane-bound proteins and enzymes . The compound’s localization is influenced by its chemical properties and interactions with cellular transport mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully monitored to achieve the desired chlorination pattern .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,4,4’,5-Pentachlorobiphenyl, was historically conducted in large-scale chemical plants. The process involved the chlorination of biphenyl in reactors, followed by purification steps to isolate the specific chlorinated biphenyls. Due to environmental and health concerns, the production of these compounds has been discontinued .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’,5-Pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

2,2’,4,4’,5-Pentachlorobiphenyl is one of 209 polychlorinated biphenyls. Similar compounds include:

The uniqueness of 2,2’,4,4’,5-Pentachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its reactivity and toxicity compared to other polychlorinated biphenyls.

Properties

IUPAC Name

1,2,4-trichloro-5-(2,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-7(9(14)3-6)8-4-11(16)12(17)5-10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQJBFRGXHMNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073496
Record name 2,2',4,4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38380-01-7
Record name PCB 99
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38380-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PCB 99
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',5-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY435PFIO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the long-term health effects of 2,2',4,4',5-Pentachlorobiphenyl exposure in mammals?

A1: Studies show that this compound, a persistent organic pollutant, acts as a tumor promoter in rodents. In one experiment, mice exposed neonatally to the carcinogen N-nitrosodimethylamine and subsequently treated with Aroclor 1254 (containing PCB 99) exhibited a significant increase in lung tumor incidence and multiplicity. [] While tumor size and liver carcinoma incidence remained unaffected, PCB treatment accelerated the appearance of latent tumors, particularly in the lungs, which would have otherwise presented much later in life. [] This highlights the potential long-term carcinogenic risks associated with PCB 99 exposure.

Q2: How does this compound affect thyroid hormone levels?

A2: this compound is categorized as a "mixed-type" congener, exhibiting characteristics of both phenobarbital (PB) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)-type congeners. [] Research demonstrates that it significantly induces both Cyp1a (TCDD-inducible) and Cyp2b (PB-inducible) activity in rat livers. [] Furthermore, PCB 99 exposure significantly reduces serum total and free thyroxine (T4) levels in a dose-dependent manner. [] Interestingly, its effect on triiodothyronine (T3) levels is less pronounced and more variable. [] This suggests that PCB 99 disrupts thyroid hormone homeostasis primarily by decreasing T4 levels.

Q3: How does the structure of this compound relate to its tendency to volatilize from water?

A3: The Henry's Law constant (KH) for this compound is relatively high compared to its polybrominated diphenyl ether counterparts. [] This signifies that PCB 99 is more readily volatilized from water into the air. [] While a direct correlation between the degree of chlorine substitution and KH values in PCBs is not observed, an increase in ortho-chlorine substitution, as seen in PCB 99, is linked to higher KH values. [] This suggests that the specific chlorine substitution pattern in PCB 99 contributes to its tendency to partition into the air from an aqueous environment.

Q4: How do the levels of this compound change in children as they grow?

A4: Studies on children aged 7 to 9 years old revealed a consistent decrease in serum concentrations of this compound over time. [] This decline was observed alongside a decrease in serum concentrations of other PCBs and p,p'-DDE and was associated with weight gain. [] This suggests that dilution in a larger body size, alongside a potential reduction in exposure, contributes to the observed decrease in PCB 99 body burden as children grow older. []

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